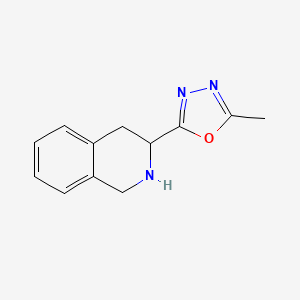![molecular formula C14H21NOS B1463540 (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol CAS No. 864410-59-3](/img/structure/B1463540.png)
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol
説明
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol is an organic compound that features a piperidine ring substituted with a methylsulfanylphenyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Methylsulfanylphenyl Group: This step involves the alkylation of the piperidine ring with a methylsulfanylphenyl halide under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl precursor to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl precursor can be reduced to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the position adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated piperidine derivatives.
科学的研究の応用
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may play a role in binding to these targets, while the piperidine ring provides structural stability. The methanol group can participate in hydrogen bonding, further stabilizing the interaction.
類似化合物との比較
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanol: Similar structure but with the methanol group at a different position.
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)propanol: Similar structure but with a propanol group instead of methanol.
Uniqueness: The unique combination of the piperidine ring, methylsulfanylphenyl group, and methanol group in (1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol provides distinct chemical properties and potential applications that are not shared by its analogs. This makes it a valuable compound for further research and development.
特性
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-17-14-6-4-12(5-7-14)9-15-8-2-3-13(10-15)11-16/h4-7,13,16H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYPZWLTBQOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)


![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)


![5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)


